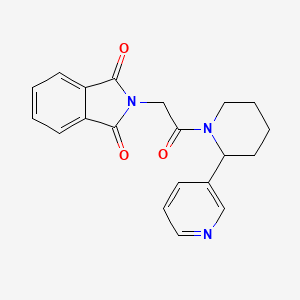

2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(13-23-19(25)15-7-1-2-8-16(15)20(23)26)22-11-4-3-9-17(22)14-6-5-10-21-12-14/h1-2,5-8,10,12,17H,3-4,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCYKHZADKLAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The piperidine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as SiO2-tpy-Nb can be used to enhance reaction efficiency and selectivity . Solvents like isopropanol and water mixtures are commonly employed under reflux conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Medicinal Chemistry

The primary focus of research on this compound is its interaction with the dopamine receptor D2 , which is crucial in various neurological disorders. The compound acts as an allosteric modulator at this receptor, suggesting potential therapeutic applications in treating conditions such as Parkinson's disease and schizophrenia.

Case Study:

A study indicated that similar compounds could reverse parkinsonism induced by neurotoxins in mouse models, showcasing the potential of this class of compounds in neuroprotection and symptom management in Parkinson's disease.

Antiviral and Anticancer Properties

Research has also explored the compound's antiviral and anticancer properties. Preliminary studies suggest that it may inhibit viral replication and exhibit cytotoxic effects against certain cancer cell lines. This property makes it a candidate for developing new antiviral agents or chemotherapeutics.

Biological Activity:

The compound's ability to influence cell signaling pathways and gene expression is under investigation, with the potential for developing targeted therapies that exploit these mechanisms.

Organic Synthesis

In synthetic organic chemistry, 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions .

Common Reactions:

- Oxidation: Can introduce additional functional groups.

- Reduction: Alters the oxidation state, potentially modifying biological activity.

Industrial Applications

The compound is also being explored for its utility in industrial applications, particularly in pharmaceuticals and agrochemicals. Its unique structure may lead to the development of novel drugs or agricultural products that leverage its biological activity.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives

Key Observations:

Core Modifications : The isoindoline-1,3-dione core is conserved across derivatives, but substituent variations dictate biological activity. For example, dioxopiperidine derivatives (e.g., ) are used in PROTACs for targeted protein degradation, while benzoylpiperazinyl derivatives () exhibit acetylcholinesterase inhibition .

Piperidine/Pyridine Hybrid : The target compound’s pyridine-piperidine hybrid may enhance binding to nicotinic acetylcholine receptors (nAChRs) or kinases compared to purely aliphatic or aromatic substituents (e.g., ’s alkyl chains or ’s trifluoromethylphenyl group) .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacological Data

Key Observations:

Lipophilicity : The pyridine ring in the target compound likely reduces logP compared to benzoylpiperazinyl derivatives (logP ~2.8), improving aqueous solubility .

Biological Activity

2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione, with the CAS number 1809471-38-2, is a complex organic compound noted for its potential biological activities. Its structure combines an isoindoline core with a piperidine ring substituted by a pyridine moiety, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target of this compound is the dopamine receptor D2 . The compound interacts with this receptor at an allosteric binding site , which suggests a unique mode of action that could lead to diverse pharmacological effects.

Pharmacokinetics

In silico analyses indicate that this compound adheres to Lipinski's Rule of Five , suggesting favorable oral bioavailability. The compound is expected to exhibit moderate solubility and permeability characteristics, which are essential for therapeutic efficacy.

Cellular Effects

The biological activity of this compound includes potential antiviral , anticancer , and antimicrobial properties. Studies have shown that isoindoline derivatives can influence cell signaling pathways and gene expression, suggesting a role in modulating cellular functions.

Case Studies and Experimental Findings

- Neuroprotective Effects : A study indicated that related compounds could reverse parkinsonism induced by neurotoxins in mouse models, highlighting the potential neuroprotective properties of isoindoline derivatives.

- Analgesic Activity : In vivo studies demonstrated that certain isoindoline derivatives exhibit analgesic activities significantly higher than standard analgesics like metamizole sodium .

- Cholinesterase Inhibition : Compounds based on the isoindoline structure have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer's disease. Some derivatives showed IC50 values ranging from 2.1 to 7.4 μM, indicating strong inhibitory effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | N/A | 1.6 times more active than metamizole sodium |

| Isoindoline-N-benzyl pyridinium hybrids | AChE inhibitor | 2.1 - 7.4 | Potential anti-Alzheimer agents |

| Piperidin derivatives | Various | N/A | Show distinct activities based on substituents |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

A robust synthesis involves coupling isoindoline-1,3-dione derivatives with functionalized piperidine intermediates. For example, a two-step approach could include:

Amide bond formation : Reacting 2-(pyridin-3-yl)piperidine with chloroacetyl chloride to generate 2-(2-chloroacetyl)piperidine.

Nucleophilic substitution : Substituting the chloro group with a 1,3-dioxoisoindolin-2-yl ethyl moiety under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Key optimizations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (~70–80%) are achievable by controlling stoichiometry and avoiding moisture .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze and spectra to verify the integration of pyridine (δ 8.3–8.8 ppm), piperidine (δ 1.5–3.0 ppm), and isoindoline-dione (δ 7.6–7.8 ppm) protons .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the oxo group and pyridine nitrogen) .

- Mass spectrometry : Validate the molecular ion peak (e.g., ESI-MS m/z calculated for C₁₉H₁₈N₃O₃: 336.13) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .

- Enzyme inhibition : Test against kinases or proteases (e.g., CDK2 or trypsin) using fluorogenic substrates. IC₅₀ values can guide mechanistic studies .

- CNS activity : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose-dependent analysis (10–50 mg/kg, intraperitoneal) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its pharmacokinetic properties?

Polymorphs (e.g., Forms A and B) exhibit distinct solubility and bioavailability profiles:

- Dissolution testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) using HPLC quantification. Form A may show 2× higher solubility at pH 6.8 .

- Stability studies : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks. Monitor degradation via DSC and PXRD; amorphous forms may recrystallize, reducing bioavailability .

- Bioavailability : Conduct pharmacokinetic studies in rats (oral vs. IV administration). Form A’s AUC₀–24h could be 30% higher than Form B due to enhanced dissolution .

Q. How can data contradictions between in vitro and in vivo efficacy be resolved?

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low microsomal stability (e.g., t₁/₂ < 30 min) may explain reduced in vivo activity .

- Protein binding : Use equilibrium dialysis to measure plasma protein binding. High binding (>95%) may limit free drug availability .

- Pharmacodynamic modeling : Develop a compartmental model linking in vitro IC₅₀ to in vivo effective doses, adjusting for bioavailability and tissue penetration .

Q. What methodologies are recommended for studying its environmental fate and ecotoxicity?

- Degradation pathways : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) studies. LC-MS can identify breakdown products (e.g., isoindoline-dione cleavage) .

- Aquatic toxicity : Test on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀). EC₅₀ values >10 mg/L suggest low acute toxicity .

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method. A log Kow <3 indicates minimal bioaccumulation risk .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with hydrogen bonds between the oxo group and catalytic lysine residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates stable interactions .

- QSAR models : Develop regression models correlating substituent electronegativity with inhibitory activity (e.g., meta-pyridine groups enhance kinase affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.